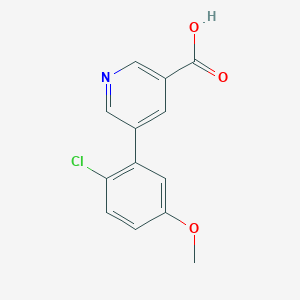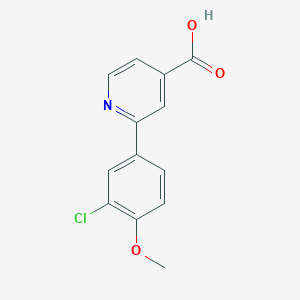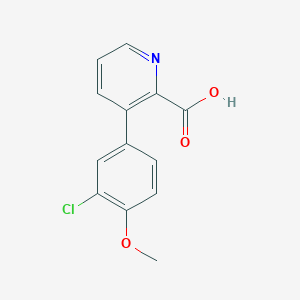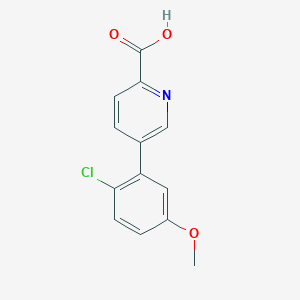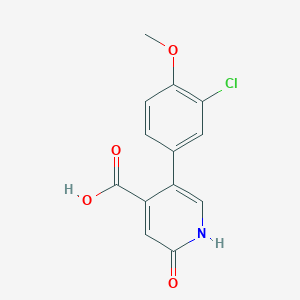
4-(3-Chloro-4-methoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-methoxyphenyl)picolinic acid, 95%, more commonly referred to as CMPA, is a synthetic compound with a wide variety of uses in scientific research. CMPA is a white, crystalline solid that is soluble in both water and organic solvents. It has a molecular weight of 238.6 g/mol and a melting point of 167-168°C. CMPA is a versatile compound that is used in many different types of experiments, including enzymatic reactions, protein synthesis, and drug synthesis.
Mécanisme D'action
CMPA acts as an inhibitor of enzymes, such as proteases, aminopeptidases, and other enzymes involved in protein synthesis. It also acts as a substrate for the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-inflammatory drugs. CMPA also acts as a chelator, binding to metal ions such as zinc and copper, and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
CMPA has a wide range of biochemical and physiological effects. CMPA has been shown to inhibit the activity of proteases, aminopeptidases, and other enzymes involved in protein synthesis. It also acts as a substrate for the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-inflammatory drugs. CMPA also binds to metal ions such as zinc and copper, and can be used to study the structure and function of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
CMPA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. It is also a versatile compound, with many different applications in scientific research. However, CMPA does have some limitations. CMPA is a relatively unstable compound, and its solubility in water is limited. Additionally, CMPA is a potent inhibitor of enzymes, and its use in enzymatic reactions must be carefully monitored to ensure that the desired results are achieved.
Orientations Futures
There are several potential future directions for CMPA. CMPA could be used to study the structure and function of proteins, as well as the metabolism of various drugs. CMPA could also be used to develop new drugs for the treatment of various diseases. Additionally, CMPA could be used to study the effects of environmental pollutants on human health. Finally, CMPA could be used to develop new methods of drug delivery, such as transdermal patches or nanoparticles.
Méthodes De Synthèse
CMPA can be synthesized using a variety of different methods, depending on the desired purity of the product. The most common method of synthesis is the reaction of 4-methoxyphenol with 3-chloropropionic acid in the presence of a base, such as sodium hydroxide. This reaction yields a crude product that can be purified by recrystallization. This method of synthesis yields a product with a purity of 95%.
Applications De Recherche Scientifique
CMPA has a wide range of applications in scientific research. It is used in enzymatic reactions, protein synthesis, and drug synthesis. CMPA is also used in studies of the structure and function of proteins, as well as studies of the metabolism of various drugs. CMPA has also been used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(6-10(12)14)9-4-5-15-11(7-9)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZALUHNCBXLXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



